

# Application Note: Strategic Synthesis of Chiral Piperidine Scaffolds Using CAS 198976-43-1

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## Compound of Interest

Compound Name:	<i>(R)</i> -3-Hydroxypiperidine hydrochloride
CAS No.:	198976-43-1; 475058-41-4
Cat. No.:	B2614887

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## Executive Summary

**(R)-3-Hydroxypiperidine Hydrochloride** (CAS 198976-43-1) is a critical chiral building block in medicinal chemistry. Unlike achiral piperidines, this enantiopure scaffold allows for the direct introduction of chirality into drug candidates without the need for late-stage resolution. It is widely employed as a precursor for 3-aminopiperidines (common in DPP-4 and JAK inhibitors) and 3-aryloxy-piperidines (common in Muscarinic antagonists).

This guide addresses the two primary challenges when working with CAS 198976-43-1:

- **Regioselectivity:** Selectively functionalizing the secondary amine (N1) without competing O-alkylation at the C3 hydroxyl.
- **Stereochemical Integrity:** Converting the C3-hydroxyl group into other functional groups (e.g., amines, ethers) while maintaining or predictably inverting the chiral center.

## Technical Background & Mechanism

## The "Chiral Switch" Workflow

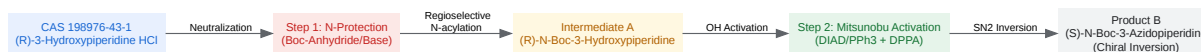
The utility of CAS 198976-43-1 lies in its ability to serve as a divergent point for both (R) and (S) 3-substituted piperidines.

- Retention of Configuration: O-Alkylation (e.g., Williamson ether synthesis) retains the (R)-configuration.
- Inversion of Configuration: Nucleophilic substitution via activation (e.g., Mitsunobu reaction or Mesylation/SN2) inverts the center to the (S)-configuration.

This application note focuses on the Mitsunobu Inversion, a high-value transformation used to convert the (R)-alcohol into an (S)-amine precursor (Azide or Phthalimide), a key motif in drugs like Alogliptin and Tofacitinib analogs.

## Reaction Pathway Visualization

The following diagram illustrates the workflow from the raw salt to the protected chiral amine.



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Figure 1: Synthetic workflow for converting (R)-3-Hydroxypiperidine HCl to (S)-3-Azidopiperidine with stereochemical inversion.

## Detailed Experimental Protocols

### Protocol A: Preparation of (R)-N-Boc-3-Hydroxypiperidine

Objective: To neutralize the HCl salt and selectively protect the nitrogen, rendering the molecule soluble in organic solvents and ready for C3 modification.

Reagents:

- (R)-3-Hydroxypiperidine HCl (CAS 198976-43-1): 10.0 g (72.7 mmol)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O): 17.4 g (80.0 mmol)
- Triethylamine (TEA): 22.0 mL (158 mmol)
- Dichloromethane (DCM): 100 mL
- Methanol (MeOH): 10 mL

#### Procedure:

- **Salt Break:** In a 500 mL round-bottom flask, suspend CAS 198976-43-1 (10 g) in DCM (100 mL). Add MeOH (10 mL) to aid solubility.
- **Neutralization:** Cool the suspension to 0°C. Add TEA dropwise over 20 minutes. The suspension will clear as the free base is liberated.
- **Protection:** Add a solution of Boc<sub>2</sub>O in DCM (20 mL) dropwise at 0°C.
- **Reaction:** Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane; Stain: Ninhydrin).
- **Workup:** Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess TEA and unreacted starting material. Wash with Brine (50 mL).
- **Drying:** Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
- **Result:** Expect a viscous colorless oil or low-melting solid. Yield: ~13.5 g (92%).

Critical Control Point: Maintain temperature <5°C during TEA addition to prevent exotherms that could promote O-acylation side products.

## Protocol B: Stereoselective Conversion to (S)-3-Azidopiperidine (Mitsunobu)

Objective: To convert the (R)-hydroxyl group to an (S)-azide (precursor to amine) with high enantiomeric excess (ee).

## Reagents:

- (R)-N-Boc-3-Hydroxypiperidine (from Protocol A): 5.0 g (24.8 mmol)
- Triphenylphosphine (PPh<sub>3</sub>): 7.8 g (29.8 mmol)
- Diisopropyl azodicarboxylate (DIAD): 5.8 mL (29.8 mmol)
- Diphenylphosphoryl azide (DPPA): 6.4 mL (29.8 mmol)
- Tetrahydrofuran (THF): 80 mL (Anhydrous)

## Procedure:

- Setup: Flame-dry a 250 mL flask and purge with Nitrogen. Dissolve the substrate and PPh<sub>3</sub> in anhydrous THF (60 mL). Cool to -10°C.
- Reagent Addition: Add DIAD dropwise over 15 minutes, maintaining the temperature below 0°C. The solution will turn pale yellow.
- Nucleophile Addition: Add DPPA dropwise over 20 minutes. Caution: Azides are potentially explosive; use a blast shield.
- Kinetics: Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.
- Quench: Add water (5 mL) to quench the reaction.
- Extraction: Dilute with EtOAc (100 mL), wash with Sat. NaHCO<sub>3</sub> (50 mL) and Brine (50 mL).
- Purification: The byproduct (triphenylphosphine oxide) is difficult to remove. Triturate the crude residue with cold Hexane/Ether (1:1) to precipitate most of the oxide. Filter and purify the filtrate via Flash Chromatography (Gradient: 0-20% EtOAc in Hexane).

## Data Summary Table:

Parameter	Specification	Method
Yield	75 - 85%	Gravimetric
Purity	>98%	HPLC (UV 210 nm)
Chiral Purity (ee)	>99% (S-isomer)	Chiral HPLC (Chiralpak AD-H)
Appearance	Clear Oil	Visual

## Quality Control & Validation

### Analytical Verification

To ensure the integrity of the chiral center has been maintained (or inverted correctly), Chiral HPLC is mandatory.

- Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5  $\mu$ m)
- Mobile Phase: n-Hexane : Isopropanol (95:5)
- Flow Rate: 1.0 mL/min
- Detection: UV @ 210 nm
- Retention Times (Approx):
  - (R)-Enantiomer (Starting Material): 8.2 min
  - (S)-Enantiomer (Inverted Product): 11.5 min

### Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Step 1	Incomplete salt neutralization	Ensure TEA is added before Boc <sub>2</sub> O and stir until clear.
O-Alkylation Observed	Temperature too high during Boc addition	Keep reaction at 0°C strictly during addition.
Low ee in Step 2	SN1 pathway competition	Ensure anhydrous conditions; keep temp <0°C during DIAD addition to favor SN2.
Phosphine Oxide in Product	Poor purification	Use triphenylphosphine resin or perform a saponification workup if compatible.

## References

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## Sources

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- [2. \(R\)-\(+\)-3-Hydroxypiperidine 98 198976-43-1 \[sigmaaldrich.com\]](#)
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